DL-Glutamic acid monohydrate

Übersicht

Beschreibung

DL-Glutamic acid monohydrate is a racemic mixture of the proteinogenic amino acid L-Glutamic acid and the non-proteinogenic amino acid D-Glutamic acid. It is a non-essential amino acid that plays a crucial role in neurotransmission as an excitatory amino acid. The compound is commonly used in various scientific research applications due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-Glutamic acid monohydrate can be synthesized through several methods. One common approach involves the resolution of DL-glutamic acid as its acetyl derivative using porcine renal acylase I . Another method includes the use of copper(II) ion, hydrogen peroxide, and pyrocathechol violet for the analysis and preparation of DL-glutamic acid .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of glucose or other carbohydrates using specific strains of bacteria such as Corynebacterium glutamicum. The fermentation process is followed by extraction and purification to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: DL-Glutamic acid monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form α-ketoglutaric acid.

Reduction: Reduction reactions can convert it into glutamate.

Substitution: It can undergo substitution reactions to form derivatives such as N-acetylglutamic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acetyl chloride is often used for acetylation reactions.

Major Products:

Oxidation: α-Ketoglutaric acid.

Reduction: Glutamate.

Substitution: N-acetylglutamic acid

Wissenschaftliche Forschungsanwendungen

DL-Glutamic acid monohydrate is widely used in scientific research across various fields:

Wirkmechanismus

DL-Glutamic acid monohydrate acts as an excitatory neurotransmitter by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

L-Glutamic acid: A proteinogenic amino acid that is a component of many proteins.

D-Glutamic acid: A non-proteinogenic amino acid with limited occurrence in nature.

L-Glutamine: An amino acid used in protein synthesis and as a fuel source for cells.

Uniqueness: DL-Glutamic acid monohydrate is unique due to its racemic mixture, which allows it to be used in a broader range of applications compared to its individual enantiomers. Its ability to act as an excitatory neurotransmitter and its role in various biochemical processes make it a valuable compound in scientific research .

Biologische Aktivität

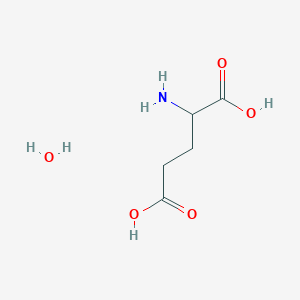

DL-Glutamic acid monohydrate (C₅H₉NO₄·H₂O) is an important amino acid with significant biological activity. It plays a crucial role in various metabolic processes, neurotransmission, and as a dietary supplement. This article explores its biological activity, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

This compound is a crystalline compound that exists as a monohydrate. Its molecular weight is approximately 165.15 g/mol, with a melting point around 200 °C. The structure consists of a glutamic acid molecule associated with one water molecule, which influences its solubility and biological interactions.

2. Metabolism and Pharmacokinetics

The metabolism of DL-glutamic acid involves several biochemical pathways:

- Oxidative Deamination : This process converts glutamate into α-ketoglutarate, which enters the citric acid cycle.

- Transamination : Glutamate can be transaminated to form other amino acids, such as alanine.

- Decarboxylation : It can be converted to gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter.

Table 1: Metabolic Pathways of DL-Glutamic Acid

| Pathway | Product | Enzyme Involved |

|---|---|---|

| Oxidative Deamination | α-Ketoglutarate | Glutamate dehydrogenase |

| Transamination | Alanine | Glutamate transaminase |

| Decarboxylation | GABA | Glutamic acid decarboxylase |

3. Biological Functions

DL-Glutamic acid serves multiple roles in the body:

- Neurotransmission : It acts as an excitatory neurotransmitter in the central nervous system (CNS), facilitating synaptic transmission.

- Protein Synthesis : As a non-essential amino acid, it contributes to protein synthesis and nitrogen metabolism.

- Energy Production : Through its conversion to α-ketoglutarate, it plays a role in energy metabolism.

4. Pharmacological Effects

Research indicates that DL-glutamic acid may have various pharmacological effects:

- Neuroprotective Effects : Studies suggest that glutamate can protect against neurodegeneration by modulating excitatory neurotransmission.

- Cognitive Enhancement : Supplementation may improve cognitive functions, particularly in aging populations.

Case Study: Neuroprotective Effects

A study involving aged rats demonstrated that administration of DL-glutamic acid improved memory performance in maze tests, suggesting potential benefits for cognitive decline associated with aging .

5. Toxicology and Safety

While glutamate is generally recognized as safe (GRAS) when consumed in normal dietary amounts, excessive intake may lead to adverse effects such as headaches or neurological symptoms, often referred to as "Chinese Restaurant Syndrome." The pharmacokinetics of glutamate indicate that high doses can lead to elevated plasma levels without corresponding increases in brain levels due to saturation of transport mechanisms .

6. Applications in Food and Nutrition

DL-glutamic acid is commonly used as a flavor enhancer (monosodium glutamate - MSG) and has applications in various food products. It also serves as a nutritional supplement for athletes and individuals seeking to enhance muscle recovery.

Table 2: Applications of DL-Glutamic Acid

| Application | Description |

|---|---|

| Flavor Enhancer | Used in food products to enhance taste |

| Nutritional Supplement | Aids in muscle recovery post-exercise |

| Neuroprotective Agent | Potential use in therapies for neurodegenerative diseases |

Eigenschaften

IUPAC Name |

2-aminopentanedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.H2O/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDAOHVKBFBBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049239 | |

| Record name | DL-Glutamic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19285-83-7, 617-65-2 | |

| Record name | DL-Glutamic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-glutamic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of DL-Glutamic acid monohydrate?

A1: this compound has the molecular formula C5H9NO4·H2O. [, ] While its exact molecular weight is not explicitly stated in the provided research, it can be calculated based on the formula. Spectroscopic data, such as NMR or IR, are not discussed in detail within these research abstracts.

Q2: What is known about the crystal structure of this compound?

A2: this compound forms centrosymmetric crystals. [] Research has shown that its nonpolar {110} faces display pyroelectricity, attributed to an interchange of enantiomers at specific chiral crystal sites. [] This disorder is supported by atom-atom potential energy calculations. [] Pressure-induced phase transitions in the crystal structure have also been reported. []

Q3: How does the choice of solvent affect the study of this compound?

A3: While not directly focused on this compound, research on similar organic compounds highlights the significant impact of solvent choice on experimental results. [] Differences in CCN activation, potentially due to residual solvent, particle morphology variations, and gas-particle phase reactions, were observed depending on whether water or methanol was used as the solvent. [] This emphasizes the need for careful consideration of solvent effects in experimental design and interpretation, particularly in studies involving atomization and aerosol generation.

Q4: Can this compound be used in enantiomeric resolution?

A4: Yes, this compound plays a crucial role in solid-state deracemization processes. [] It can undergo a complete crystal transformation from a racemic compound solvate (the monohydrate form) to small-sized conglomerate anhydrate crystals. [] This transformation, coupled with the introduction of larger seeds of a single chirality and a racemization catalyst, allows for enantiomeric enrichment in the solid state. []

Q5: What analytical techniques are relevant to the study of this compound?

A5: Although not explicitly stated in the provided abstracts, several analytical techniques are likely employed in the study of this compound. These could include:

- X-ray crystallography: To determine crystal structure and analyze phase transitions. [, ]

- Microscopy techniques: To visualize crystal morphology and transformations. [, ]

- Spectroscopy methods (e.g., NMR, IR): To characterize the compound and investigate potential solvent interactions. []

- Chromatographic techniques (e.g., HPLC): To analyze enantiomeric purity during resolution processes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.